molecular formula C24H24N2O3 B15076466 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide CAS No. 463307-38-2

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide

Cat. No.: B15076466
CAS No.: 463307-38-2
M. Wt: 388.5 g/mol
InChI Key: MIOCMWBJJXWAQL-MFKUBSTISA-N
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Description

N'-{(E)-[3-(Benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide (CAS: 463307-38-2) is a hydrazide-based Schiff base derivative characterized by a benzyloxy-substituted phenyl ring at the methylidene position and a 3,4-dimethylphenoxy group attached to the acetohydrazide backbone. Its structure includes an imine (-C=N-) linkage formed via condensation between a hydrazide and an aldehyde.

This compound belongs to a broader class of hydrazones, which are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its synthesis likely follows a standard hydrazone formation protocol involving refluxing the hydrazide precursor with 3-(benzyloxy)benzaldehyde in ethanol with catalytic acetic acid, a method analogous to other acetohydrazides described in the literature .

Properties

CAS No.

463307-38-2

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H24N2O3/c1-18-11-12-23(13-19(18)2)29-17-24(27)26-25-15-21-9-6-10-22(14-21)28-16-20-7-4-3-5-8-20/h3-15H,16-17H2,1-2H3,(H,26,27)/b25-15+

InChI Key

MIOCMWBJJXWAQL-MFKUBSTISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-(3,4-dimethylphenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or dimethylphenoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hydrazide derivatives are heavily influenced by substituents on the phenyl rings. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Hydrazide Derivatives

Compound Name Substituents Key Activities Reference
Target Compound 3-(Benzyloxy)phenyl (methylidene); 3,4-dimethylphenoxy (acetohydrazide) Not explicitly reported (likely antimicrobial/anti-inflammatory based on structural analogs)
4f (Yadav et al., 2021) 3,4-Dihydroxyphenyl; 2-oxo-2H-benzopyran-4-yl Antibacterial (Gram-positive: S. aureus, B. subtilis)
4g (Yadav et al., 2021) 4-(Dimethylamino)phenyl; 2-oxo-2H-benzopyran-4-yl Moderate antibacterial activity (Gram-negative: E. coli)
MMINA (Indole derivative) 3-Nitrophenyl; 5-methoxy-2-methylindole Anti-inflammatory, COX inhibition
Compound 9 (Antithyroid study) 2-Hydroxyphenyl; purine-sulfanyl Antithyroid activity (theoretical)
5g/5h (Azetidinones) Benzotriazole; substituted phenyl Antifungal (C. albicans)
Key Observations:
  • Substituent Polarity : The target compound’s 3-(benzyloxy) group increases lipophilicity compared to the polar 3,4-dihydroxyphenyl group in 4f , which may enhance membrane permeability but reduce solubility .
  • Electron-Donating vs. Withdrawing Groups: The 4-(dimethylamino) group in 4g is electron-donating, enhancing interactions with bacterial membranes, while the nitro group in MMINA (electron-withdrawing) favors COX-2 binding .
  • Biological Targets: The absence of a benzopyran or indole moiety in the target compound suggests divergent mechanisms compared to 4f (antibacterial) and MMINA (anti-inflammatory). Its 3,4-dimethylphenoxy group may mimic steric effects seen in diclofenac hydrazones (e.g., Compound 1–14) but with reduced ulcerogenicity .
Key Insights:
  • Antimicrobial Efficacy: The target compound’s benzyloxy group may confer stronger activity against Gram-positive bacteria than 4g (dimethylamino) but weaker than 4f (dihydroxyphenyl) due to reduced hydrogen-bonding capacity .
  • Anti-inflammatory Selectivity: Unlike diclofenac hydrazones (e.g., Compound 7), the absence of a dichloroanilino group in the target compound may limit its prostaglandin synthase binding, reducing potency but improving gastric safety .
  • Synthetic Flexibility: The target compound’s synthesis aligns with methods for MMINA and diclofenac derivatives, emphasizing solvent choice (ethanol/acetic acid) and stoichiometric control .

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